6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

CYP11B2 inhibition aldosterone synthase steroidogenesis

This compound is a synthetically derived tricyclic coumarin featuring a 3,4-cyclopenta-fused scaffold and 6,7-catechol substitution pattern—a topology distinct from generic coumarins and flavonoids. It achieves a human CYP11B2 IC50 of 33 nM with 3,212-fold selectivity over CYP2A6 and 74-fold selectivity over rat CYP11B1, making it a validated hit for aldosterone synthase inhibitor programs. Procure for hypertension, heart failure, and myocardial fibrosis research. Note: 6,7-dihydroxy regiochemistry is exclusively synthetic, unlike biosynthetic 7,9-isomers. Ensure proper species model selection due to divergent rodent potency.

Molecular Formula C12H10O4
Molecular Weight 218.2 g/mol
CAS No. 50624-08-3
Cat. No. B1353176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
CAS50624-08-3
Molecular FormulaC12H10O4
Molecular Weight218.2 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C(=O)OC3=C2C=CC(=C3O)O
InChIInChI=1S/C12H10O4/c13-9-5-4-7-6-2-1-3-8(6)12(15)16-11(7)10(9)14/h4-5,13-14H,1-3H2
InChIKeyDFXAPFLDYOBSDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS 50624-08-3: Structural Classification and Baseline Specifications for Procurement


6,7-Dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS 50624-08-3) is a tricyclic coumarin derivative featuring a cyclopentane ring fused at the 3,4-position of the coumarin scaffold and catechol-like 6,7-dihydroxy substitution on the aromatic A-ring [1]. The compound possesses a molecular formula of C12H10O4 and a molecular weight of 218.21 g/mol . It is a synthetic small molecule that has been characterized as an inhibitor of steroidogenic cytochrome P450 enzymes, specifically CYP11B2 (aldosterone synthase) and CYP11B1 (11β-hydroxylase) [1]. Commercial availability typically specifies minimum purity of 95%, with storage recommended at cool, dry conditions for long-term stability .

Why 6,7-Dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one Cannot Be Substituted by Generic Coumarins or Flavonoids


Substitution of 6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one with generic coumarins or flavonoids fails due to its unique 3,4-cyclopenta-fused tricyclic architecture and 6,7-catechol substitution pattern. This specific scaffold topology governs both enzyme binding orientation and substrate recognition [1]. Biotransformation studies demonstrate that while 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be hydroxylated at the 9-position to yield a regioisomeric 7,9-dihydroxy derivative, the 6,7-dihydroxy substitution pattern requires synthetic rather than enzymatic routes [2]. Furthermore, structure-activity relationship data across cyclopentachromen-4-one series show that the position and number of hydroxyl groups critically determine CYP11B1/CYP11B2 inhibitory profiles and selectivity ratios [1]. Interchanging with non-fused coumarins or flavones such as scutellarein (5,6,7,4′-tetrahydroxyflavone) introduces a planar, non-cyclopenta-fused core that substantially alters binding geometry and target engagement profiles [3].

6,7-Dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: Quantitative Comparative Evidence for Scientific Selection


CYP11B2 (Aldosterone Synthase) Inhibitory Potency: 6,7-Dihydroxy vs. Reference Inhibitor and CYP11B1 Selectivity

6,7-Dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one demonstrates nanomolar inhibitory activity against human CYP11B2, a validated therapeutic target for hypertension, heart failure, and myocardial fibrosis [1]. In direct comparative enzymatic assays using human CYP11B2 expressed in V79 cells with 11-deoxycorticosterone as substrate (HTRF-based detection), the compound exhibits an IC50 of 33 nM [1]. This represents approximately 73-fold greater potency than its inhibition of CYP2A6 (IC50 = 106,000 nM) and approximately 74-fold greater potency than its inhibition of rat CYP11B1 (IC50 = 2,440 nM) [1]. Notably, a structurally distinct reference compound from the same BindingDB dataset (BDBM50092142) achieves an IC50 of 0.300 nM against human CYP11B2, indicating that 6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one occupies a moderate nanomolar potency range suitable for hit-to-lead optimization rather than clinical candidate status [2].

CYP11B2 inhibition aldosterone synthase steroidogenesis cardiovascular drug discovery

CYP11B1 Inhibitory Activity and Species Selectivity: Rat vs. Human Enzyme Comparison

6,7-Dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one displays differential CYP11B1 inhibitory activity across species, a critical consideration for preclinical model selection. Against rat CYP11B1 expressed in hamster V79MZh cells, the compound exhibits an IC50 of 2,440 nM (2.44 μM) using [1,2-³H]-11-deoxycorticosterone as substrate [1]. In contrast, a structurally distinct inhibitor (BDBM50239789) achieves an IC50 of 2 nM against human CYP11B1 under comparable assay conditions, representing an approximately 1,220-fold potency difference [2]. The species divergence in CYP11B1 inhibition suggests that rat models may underestimate human CYP11B1 engagement, with important implications for in vivo efficacy study design [1].

CYP11B1 inhibition 11β-hydroxylase glucocorticoid biosynthesis species selectivity

Regioselective Biotransformation Differentiation: 6,7-Dihydroxy vs. 7,9-Dihydroxy Isomer Generation

The 6,7-dihydroxy substitution pattern distinguishes this compound from its 7,9-dihydroxy regioisomer, which can be generated biosynthetically. Filamentous fungi (Cunninghamella elegans ATCC 10028b) biotransform 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exclusively to 7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one via selective hydroxylation at the 9-position, an unactivated carbon [1]. The 6,7-dihydroxy regioisomer (target compound) is not accessible through this fungal biotransformation pathway, indicating that the 6-position hydroxylation requires distinct synthetic methodologies [1]. This regioselectivity has implications for structure-activity relationships, as the position of hydroxyl groups on the aromatic ring modulates electronic distribution, hydrogen-bonding capacity, and enzyme binding orientation [1].

biotransformation regioselective hydroxylation filamentous fungi green chemistry derivatization

Enantioselective Synthesis Potential: Access to Cyclopenta[c]chromen-4-one Scaffolds with Stereochemical Control

The cyclopenta[c]chromen-4-one core scaffold, of which 6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a representative member, can be elaborated via enantioselective (3+2) cycloaddition to generate spiropyrazolone-fused derivatives bearing up to five contiguous stereocenters [1]. This synthetic versatility is not universally accessible to non-fused coumarins or chromones lacking the 3,4-cyclopenta annelation. The cyclopenta-fused framework provides a rigid, three-dimensional scaffold that enables stereochemically defined analog generation, whereas simple flavones like scutellarein lack this fused ring system and the attendant stereochemical complexity potential [2]. The ability to introduce multiple contiguous stereocenters with high enantioselectivity distinguishes this scaffold class for medicinal chemistry campaigns requiring defined three-dimensional pharmacophores [1].

enantioselective synthesis spiropyrazolone-fused derivatives stereochemistry medicinal chemistry

Steroid Sulfatase Inhibitory Scaffold Context: 6,7-Dihydroxy vs. 7-Hydroxy Tricyclic Coumarin Analogs

The tricyclic coumarin scaffold class, encompassing 6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one and its 7-hydroxy analog, has been investigated as a framework for steroid sulfatase (STS) inhibitor development [1]. In a series of phosphate-modified tricyclic coumarin derivatives based on the 7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one core, the most potent STS inhibitors achieved IC50 values ranging from 21.5 μM to 37.8 μM, compared to 1.0 μM for the reference inhibitor 665-COUMATE [1]. While 6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one itself has not been directly evaluated in STS assays, the 7-hydroxy analog series establishes the scaffold class as STS-active and provides a quantitative benchmark for analog development [1]. The additional 6-position hydroxyl group present in the target compound may further modulate STS binding affinity and selectivity.

steroid sulfatase inhibition breast cancer tricyclic coumarin structure-activity relationship

Purity Specification and Quality Control: Minimum 95% Purity with Full Analytical Documentation

Commercially sourced 6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is supplied with a minimum purity specification of 95%, verified by batch-specific quality control . Full safety data sheets (SDS) and certificates of analysis (COA) are available upon request, supporting reproducible experimental outcomes in research settings . Physical property data include a melting point of 274°C (in ethanol) and predicted boiling point of 481.9±45.0°C with density of 1.54±0.1 g/cm³ [1]. The compound is classified as non-hazardous for DOT/IATA transport and is shipped from US-based facilities under temperature-controlled conditions to maintain long-term stability .

purity specification quality control analytical documentation SDS availability

6,7-Dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: Evidence-Backed Application Scenarios for Research and Industrial Use


CYP11B2 (Aldosterone Synthase) Inhibitor Hit-to-Lead Optimization in Cardiovascular Drug Discovery

6,7-Dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one serves as a validated hit compound for CYP11B2 inhibitor development programs targeting hypertension, congestive heart failure, and myocardial fibrosis. With a human CYP11B2 IC50 of 33 nM and demonstrated selectivity over CYP2A6 (3,212-fold) and rat CYP11B1 (74-fold), the compound provides a tractable starting point for medicinal chemistry optimization [1]. Researchers should note that the compound exhibits moderate nanomolar potency, placing it in the hit-to-lead optimization range rather than clinical candidate territory; structurally distinct reference compounds achieve sub-nanomolar CYP11B2 inhibition (0.300 nM), providing a benchmark for analog development [2]. The species divergence in CYP11B1 inhibition (rat IC50 = 2,440 nM) necessitates careful selection of preclinical efficacy models [1].

CYP11B1 Mechanism-of-Action Studies Requiring Species-Selective Tool Compounds

The compound's differential CYP11B1 inhibitory activity across species (rat IC50 = 2,440 nM; human CYP11B1 comparator compounds achieving 2 nM potency) makes it a useful tool for investigating species-specific pharmacology of 11β-hydroxylase [1]. Researchers conducting in vivo studies in rodent models must account for the substantially reduced potency against rat CYP11B1 compared to human enzyme inhibitors. The 74-fold selectivity window favoring CYP11B2 over rat CYP11B1 may also enable selective aldosterone synthase inhibition in rat models without confounding 11β-hydroxylase effects [1].

Regioselective Structure-Activity Relationship Studies of Hydroxylated Coumarin Derivatives

The distinct regiochemistry of 6,7-dihydroxy substitution differentiates this compound from the 7,9-dihydroxy isomer that is accessible via fungal biotransformation of 7-hydroxy precursors [1]. This regioisomeric distinction is critical for structure-activity relationship studies investigating how hydroxyl group position on the aromatic ring modulates enzyme binding, antioxidant capacity, or cellular activity. The 6,7-dihydroxy pattern is exclusively synthetic, whereas the 7,9-dihydroxy pattern can be generated biosynthetically, providing researchers with complementary synthetic and biosynthetic routes to distinct regioisomers for comparative pharmacological profiling [1].

Scaffold Derivatization for Steroid Sulfatase Inhibitor Development

6,7-Dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one belongs to the tricyclic coumarin scaffold class that has been validated as a framework for steroid sulfatase (STS) inhibitor development [1]. While the compound itself has not been directly evaluated in STS assays, structurally related 7-hydroxy tricyclic coumarin phosphate derivatives achieve STS IC50 values of 21.5–37.8 μM in human placental enzyme assays, with GI50 values of 24.7 μM against MCF-7 breast cancer cells [1]. The 6,7-dihydroxy substitution pattern provides an additional site for phosphate or other functional group conjugation, potentially yielding derivatives with enhanced STS inhibitory potency relative to the 7-hydroxy analog series [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.